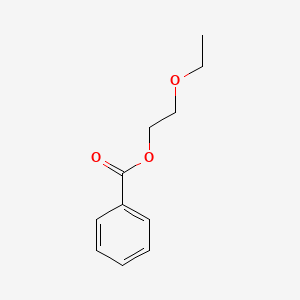

2-Ethoxyethyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHLTQOKDPSIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281508 | |

| Record name | 2-Ethoxyethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-72-9 | |

| Record name | 5451-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxyethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 Ethoxyethyl Benzoate

Esterification Reaction Pathways for 2-Ethoxyethyl Benzoate (B1203000)

Esterification, the core process for producing 2-ethoxyethyl benzoate, involves the reaction of a carboxylic acid or its derivative with an alcohol. The specific choice of reactants and reaction pathway can significantly influence the efficiency, selectivity, and economic viability of the synthesis.

Direct esterification, often referred to as Fischer esterification, is a primary and straightforward method for synthesizing this compound. This approach involves the reaction of benzoic acid with 2-ethoxyethanol (B86334), typically in the presence of an acid catalyst to accelerate the formation of the ester bond. evitachem.comsmolecule.com The reaction is an equilibrium process in which water is generated as a byproduct. To drive the reaction toward the product side and achieve high yields, the continuous removal of water is a critical process parameter. smolecule.com

The reaction is generally performed by heating the reactants with a catalyst. google.com For analogous glycol ether esters, such as 2-butoxyethyl benzoate, the esterification is carried out at temperatures between 125°C and 150°C for extended periods, often 13 to 15 hours. google.com In many industrial processes, a water-immiscible solvent like heptane (B126788) is added to form an azeotrope with water, facilitating its removal through co-distillation. google.com After the reaction reaches completion, the crude product is typically cooled, neutralized to remove the acid catalyst, and purified via distillation to remove unreacted starting materials and byproducts. google.comatamanchemicals.com

Table 1: Typical Reactants and Conditions for Direct Esterification

| Component | Role | Example | Source(s) |

|---|---|---|---|

| Carboxylic Acid | Acyl Donor | Benzoic Acid | evitachem.comatamanchemicals.com |

| Alcohol | Nucleophile | 2-Ethoxyethanol | cymitquimica.com |

| Catalyst | Reaction Accelerator | Sulfuric Acid, p-Toluenesulfonic acid | evitachem.comresearchgate.net |

| Solvent (optional) | Azeotropic Agent | Heptane, Toluene (B28343) | google.com |

| Temperature | Reaction Condition | 95°C - 150°C | google.comgoogle.com |

Transesterification is an alternative pathway that involves the reaction of an existing ester with an alcohol (2-ethoxyethanol) to produce the desired this compound. This method is particularly useful when the starting ester is more readily available or less expensive than the corresponding carboxylic acid. The reaction involves exchanging the alkoxy group of the starting ester with the 2-ethoxyethanol group. smolecule.com This process is also an equilibrium reaction and requires a catalyst. google.com

A range of catalysts has been investigated for transesterification reactions, including metal-based compounds. For the synthesis of related long-chain esters, hydrated aluminum chloride (AlCl₃·6H₂O) has been used effectively, with reactions proceeding at elevated temperatures (e.g., 90°C) over extended periods. tandfonline.com Other effective transesterification catalysts include organotin compounds and titanates. google.com The selection of the catalyst is crucial as it influences reaction rate and selectivity. rsc.org The reaction likely proceeds through intermediates such as an enol or an acylketene, which makes β-keto esters particularly susceptible to this transformation, though the principle applies to other esters as well. rsc.org

Table 2: Potential Catalysts for Transesterification

| Catalyst Class | Specific Examples | Source(s) |

|---|---|---|

| Organotin Compounds | Stannous octoate, Dibutyltindilaurate, Dioctyltindilaurate | google.com |

| Titanates | Tetraisopropyl titanate, Tetrabutyl titanate | google.com |

| Metal Halides | Hydrated Aluminum Chloride (AlCl₃·6H₂O) | tandfonline.com |

Catalytic Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of this compound, as uncatalyzed esterification is typically too slow for practical application. Catalysts lower the activation energy of the reaction, allowing for faster conversion under milder conditions. mdpi.com Catalytic systems are broadly classified as homogeneous, heterogeneous, or enzymatic, each offering distinct advantages and disadvantages regarding activity, selectivity, separation, and reuse.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a liquid phase for ester synthesis. numberanalytics.com The most common homogeneous catalysts for direct esterification are strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (PTSA). researchgate.net These acids function by protonating the carbonyl oxygen of the benzoic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by 2-ethoxyethanol. openstax.org

While effective and inexpensive, traditional acid catalysts can lead to corrosion issues and generate acidic waste, which requires neutralization and disposal, posing environmental concerns. researchgate.net Modern research in homogeneous catalysis focuses on developing advanced systems, such as well-defined transition metal complexes, that can operate under milder conditions with higher selectivity. numberanalytics.comacs.org For instance, polyhydride complexes of metals like ruthenium and iridium are known to catalyze a wide range of organic transformations, showcasing the potential for sophisticated molecular catalysts in synthesis. rsc.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages, primarily the ease of separation of the catalyst from the product stream. cademix.org This simplifies purification and allows for catalyst recycling, making the process more cost-effective and environmentally friendly. cademix.org

For esterification and transesterification reactions, solid acid catalysts are a major area of investigation. Materials such as sulfated zirconia and borate-modified zirconia have demonstrated effectiveness in ester synthesis. rsc.org These materials possess strong acid sites on their surface that can catalyze the reaction in a manner analogous to homogeneous acids. rsc.org Another promising class of heterogeneous catalysts is metal-organic frameworks (MOFs). nih.gov MOFs are highly porous, crystalline materials with a large surface area and tunable chemical properties, making them ideal candidates for developing next-generation catalysts for the production of value-added compounds. nih.gov The general mechanism on a solid catalyst involves the adsorption of reactants onto the active sites on the surface, chemical reaction, and subsequent desorption of the products. libretexts.org

Table 3: Comparison of Catalysis Systems for Ester Synthesis

| Catalyst Type | Phase | Advantages | Disadvantages | Example(s) | Source(s) |

|---|---|---|---|---|---|

| Homogeneous | Same as reactants | High activity, good selectivity, mild conditions possible | Difficult separation, catalyst loss, waste generation | Sulfuric Acid, p-Toluenesulfonic Acid | researchgate.netnumberanalytics.com |

| Heterogeneous | Different from reactants | Easy separation, recyclable, thermally stable | Potentially lower activity, mass transfer limitations | Sulfated Zirconia, Metal-Organic Frameworks (MOFs) | rsc.orgcademix.orgnih.gov |

Biocatalysis, utilizing enzymes as catalysts, represents a green and highly selective alternative to conventional chemical methods. unipd.it For ester synthesis, lipases are the most commonly employed class of enzymes. nih.gov These enzymes naturally catalyze the hydrolysis of esters but can be used to drive the reverse reaction—ester synthesis—under specific conditions, such as in non-aqueous media or with the removal of water.

A particularly well-studied and commercially available biocatalyst is Novozym 435, which is the lipase (B570770) B from Candida antarctica immobilized on a solid support. researchgate.netnih.gov This immobilized form enhances stability and allows for easy recovery and reuse, similar to heterogeneous catalysts. Enzymatic synthesis is renowned for its exceptional selectivity and ability to operate under very mild reaction conditions (e.g., lower temperatures), which prevents the formation of byproducts often seen in high-temperature chemical processes. unipd.it While the chemical route may remain superior in terms of reaction speed for some bulk processes, the application of enzymes offers a highly attractive route for producing specialty esters, especially where high purity is required. researchgate.net Directed evolution and enzyme engineering are rapidly advancing fields that promise to deliver more robust and efficient biocatalysts for industrial-scale synthesis in the future. rsc.org

Novel Synthesis Techniques for this compound

Traditional esterification methods often require prolonged reaction times and high temperatures. ajrconline.org Modern techniques, however, leverage alternative energy sources like microwaves and visible light to drive reactions under milder conditions and with greater efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly accelerating chemical reactions. ajrconline.orgresearchgate.net This technique utilizes the ability of polar molecules and ions in a reaction mixture to transform electromagnetic energy into heat. rsc.org The direct and rapid heating of the reaction medium, as opposed to the slower conventional heating of the reaction vessel, can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity by minimizing side-product formation. ajrconline.orgrsc.orgmdpi.com

For the synthesis of benzoates, microwave irradiation can be applied to classic esterification reactions or to phase transfer catalysis (PTC) conditions. In one approach, the synthesis of similar aromatic esters, such as 2-ethylhexyl salicylate, has been successfully performed by reacting the corresponding acid (salicylic acid) with the alcohol (2-ethylhexanol) in the presence of a catalyst like p-toluenesulfonic acid under microwave irradiation. researchgate.net This method often eliminates the need for a separate water-carrying reagent. researchgate.net Another effective microwave-assisted strategy involves the alkylation of pre-formed carboxylates with alkyl halides under solvent-free PTC conditions, which has proven effective for synthesizing various cinnamic, salicylic, and 4-(dimethylamino)benzoic esters. researchgate.net

The advantages of microwave-assisted synthesis are evident when comparing reaction times and yields with conventional heating methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Esterification

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2-ethylhexyl salicylate | Microwave (540 W) | 20 min | 86.76% | researchgate.net |

| Synthesis of quinoline (B57606) derivatives | Conventional (Reflux) | 48 h | 50% | rsc.org |

| Synthesis of quinoline derivatives | Microwave | 6 h | 50% | rsc.org |

| Synthesis of quinoline derivatives (on graphite) | Microwave | 1.5 h | 95% | rsc.org |

This table presents representative data for similar reaction types to illustrate the potential benefits of microwave-assisted synthesis.

Visible-light photocatalysis represents a sustainable and innovative strategy for constructing carbonyl compounds. mdpi.comencyclopedia.pub This method allows for the formation of esters via carbonylation reactions under mild, room-temperature conditions, using carbon monoxide (CO) as an inexpensive C1 source. encyclopedia.pubmdpi.com

A plausible photocatalytic route to this compound involves the alkoxycarbonylation of an aryl precursor, such as an aryldiazonium salt or an aryl halide. mdpi.commdpi.com The general mechanism, often employing a photosensitizer like Eosin Y or an iridium-based photocatalyst, begins with a single-electron transfer (SET) to the aryl precursor, generating an aryl radical. encyclopedia.pubmdpi.com This radical then reacts with carbon monoxide to form a key acyl radical intermediate. encyclopedia.pubmdpi.com Subsequent oxidation of the acyl radical produces an acylium ion, which is then trapped by a nucleophile—in this case, 2-ethoxyethanol—to yield the final this compound product. mdpi.com

Proposed Photocatalytic Synthesis of this compound

Step 1: Generation of Aryl Radical

Ph-N₂⁺BF₄⁻ + [PC]* → Ph• + N₂ + [PC]•⁺

Step 2: Carbonylation

Ph• + CO → Ph-C(=O)•

Step 3: Oxidation and Nucleophilic Attack

Ph-C(=O)• + [PC]•⁺ → Ph-C(=O)⁺ + [PC]

Ph-C(=O)⁺ + C₂H₅OCH₂CH₂OH → C₆H₅COOCH₂CH₂OC₂H₅ + H⁺

This approach has been successfully used to synthesize a variety of benzoates from aryldiazonium salts and alcohols, demonstrating its potential for producing this compound. mdpi.com For instance, the synthesis of 2-ethylhexyl benzoate has been achieved with a 58% yield using this method. mdpi.com

Reaction Kinetics and Mechanistic Studies in this compound Formation

Understanding the kinetics and mechanism of a reaction is crucial for its optimization. ox.ac.uk For the esterification process leading to this compound, kinetic studies help to elucidate the sequence of elementary steps and identify the rate-determining step. ox.ac.uktandfonline.com

A model for the mechanism of benzoate ester formation can be drawn from studies on the reaction of benzoic acid with ethylene (B1197577) carbonate, catalyzed by quaternary ammonium (B1175870) salts. tandfonline.com This reaction was found to be zero-order with respect to the reactants for up to 95% completion. tandfonline.com The proposed mechanism involves the initial attack of the carboxylate anion on the methylene (B1212753) carbon of the carbonate, leading to ring-opening. This is followed by proton transfer and the elimination of carbon dioxide to form the hydroxyethyl (B10761427) ester. tandfonline.com This mechanistic pathway avoids the pre-decomposition of the carbonate before esterification. tandfonline.com A similar nucleophilic attack mechanism is fundamental to standard Fischer esterification, where the alcohol attacks a protonated carboxylic acid.

The rate law of a reaction, which describes how the rate depends on reactant concentrations, can be determined using several experimental methods, including the initial rates method. ox.ac.uk This involves measuring the reaction rate at the very beginning of the reaction for a series of different initial reactant concentrations. ox.ac.uk

Table 2: Kinetic Parameters for Benzoic Acid Esterification

| Reaction System | Catalyst | Activation Energy (kcal/mol) | Order of Reaction | Reference |

|---|---|---|---|---|

| Benzoic Acid + Ethylene Carbonate | Tetraethylammonium Hydroxide (B78521) | 20.8 | Zero-order | tandfonline.com |

| Ethylene Carbonate Decomposition | None | 33.0 | - | tandfonline.com |

This table provides data from a model system relevant to benzoate ester synthesis.

Yield Enhancement and Purity Optimization in this compound Synthesis Processes

Maximizing the yield and ensuring the high purity of this compound are critical for its practical application. Several factors in the synthesis process can be manipulated to achieve these goals.

Yield Enhancement:

Molar Ratio: The stoichiometry of the reactants significantly impacts esterification equilibrium. Using an excess of one reactant, typically the less expensive one (e.g., the alcohol), can shift the equilibrium towards the product side, thereby increasing the conversion and yield. researchgate.net For example, in the synthesis of 2-ethylhexyl palmitate, varying the acid-to-alcohol molar ratio from 1:1 to 1:7 showed a substantial effect on conversion, with ratios of 1:5 and 1:7 achieving maximum conversions of 95.23% and 98.63%, respectively. researchgate.net

Temperature Control: Reaction temperature influences the reaction rate. While higher temperatures generally increase the rate, they can also promote side reactions or cause degradation of reactants or products. researchgate.net Finding the optimal temperature is key; for instance, in the enzymatic synthesis of 2-ethylhexyl palmitate, the ideal temperature range was found to be 40–50°C, with higher temperatures leading to a decrease in yield. researchgate.net

Catalyst Selection: The choice of catalyst is vital. For esterifications, common choices include strong acids like sulfuric acid, or solid acid catalysts like acidic resins, which can simplify purification. Enzymatic catalysts, such as lipases, offer a green alternative, operating under mild conditions with high selectivity. researchgate.net

Water Removal: In esterification reactions that produce water as a byproduct, its removal is essential to drive the reaction to completion. This is often accomplished by azeotropic distillation using a solvent like toluene or hexane.

Purity Optimization: Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

Neutralization and Washing: The reaction mixture is often washed with a basic solution (e.g., sodium bicarbonate) to remove acidic catalysts and unreacted acid, followed by washing with water. smolecule.com

Distillation: For liquid esters like this compound, vacuum distillation is a highly effective method for purification, separating the product based on its boiling point.

Chromatography: When high purity is essential, column chromatography using a stationary phase like silica (B1680970) gel and an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed to isolate the pure ester.

Advanced Analytical Chemistry for 2 Ethoxyethyl Benzoate Characterization and Quantification

Spectroscopic Characterization Techniques for 2-Ethoxyethyl Benzoate (B1203000)

Spectroscopy is fundamental in determining the molecular structure of 2-ethoxyethyl benzoate. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their atomic composition and bonding arrangements.

Mass Spectrometry (MS) Analysis Protocols

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, which has a molecular formula of C₁₁H₁₄O₃ and a molecular weight of approximately 194.23 g/mol . nih.gov In typical electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, producing a characteristic pattern of ions.

The most prominent peak in the mass spectrum is the benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. nih.gov This fragment results from the cleavage of the ester bond. Other significant fragments provide further structural information. For robust identification, especially when molecular ions are weak or absent in EI spectra, soft ionization (SI) techniques can be employed to preserve the molecular ion. jeol.com

Table 1: Characteristic Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Approximate m/z |

|---|---|---|

| Benzoyl cation | C₆H₅CO⁺ | 105 |

Note: Data derived from NIST Mass Spectrometry Data Center and typical fragmentation patterns. nih.govchemicalbook.com

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to particular functional groups, making it an excellent tool for structural confirmation. epa.gov

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. vulcanchem.com Another key feature is the C-O-C stretching vibrations from the ether and ester functionalities. The aromatic ring also produces characteristic peaks in the fingerprint region. Vapor phase IR spectra for this compound are available in spectral databases for comparison. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester | ~1720 |

| C-O-C Stretch | Ether & Ester | ~1280 |

| C-H Stretch | Aromatic | >3000 |

Note: Wavenumbers are approximate and can vary based on the sample state. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of this compound Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to map the connectivity and chemical environment of each atom.

¹H NMR spectra show distinct signals for the aromatic protons on the benzoate ring and the aliphatic protons of the ethoxyethyl chain. chemicalbook.com The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns reveal adjacent protons.

¹³C NMR studies, including spin-lattice relaxation time (T₁) measurements, can be used to investigate molecular dynamics. acs.org For complex molecules like this compound, which contains both a rigid phenyl ring and a flexible alkyl chain, these studies can differentiate the motional behavior of different parts of the molecule. acs.org The Cole-Davidson distribution model has been effectively used to describe the complex motions of similar molecules. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position (see structure) | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

|---|---|---|

| a | ~1.2 (triplet) | ~15 |

| b | ~3.5 (quartet) | ~66 |

| c | ~3.8 (triplet) | ~69 |

| d | ~4.5 (triplet) | ~64 |

| e | N/A | ~166 |

| f | ~8.0 (doublet) | ~130 |

| g | ~7.4 (triplet) | ~128 |

| h | ~7.5 (triplet) | ~133 |

Figure 1: Labeled structure of this compound for NMR correlation. Note: Chemical shifts are predictive and based on analogous structures and spectral databases. chemicalbook.comacs.org

Figure 1: Labeled structure of this compound for NMR correlation. Note: Chemical shifts are predictive and based on analogous structures and spectral databases. chemicalbook.comacs.orgChromatographic Separation and Quantification Methods for this compound

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. Gas and liquid chromatography are the most common approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of semi-volatile compounds like this compound. d-nb.info Method development involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

For sample preparation, particularly from aqueous matrices like food simulants, a liquid-liquid extraction (LLE) step is typically required to transfer the analyte into a GC-compatible organic solvent. d-nb.info The choice of the GC column is critical for achieving good separation; a 5% phenyl methyl siloxane stationary phase is a common choice for its versatility. d-nb.info The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for quantification.

Table 4: Example GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) with Dichloromethane |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 60°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) of key ions (e.g., m/z 105, 194) |

Note: Parameters are illustrative and based on general methods for similar analytes. d-nb.infonih.gov

Liquid Chromatography-Based Methodologies

High-performance liquid chromatography (HPLC) offers a complementary approach to GC, particularly for samples that are thermally labile or less volatile. sielc.com Reverse-phase HPLC is a common mode for separating this compound.

A typical method might use a C18 or phenyl-based column to provide suitable retention. nih.govsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure good peak shape and compatibility with mass spectrometry detection (LC-MS). sielc.com For complex samples, a solid-phase extraction (SPE) step may be necessary prior to LC analysis to remove interferences and concentrate the analyte. nih.govmdpi.com

Table 5: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or direct injection |

| LC Column | Reverse-Phase C18 or Phenyl (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or Mass Spectrometry (LC-MS) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Note: Parameters are illustrative and based on methods for similar benzoate esters. nih.govsielc.comoup.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl benzoate |

| 2-ethylhexyl benzoate |

| Acetonitrile |

| Benzoyl cation |

| Dichloromethane |

| Formic acid |

| Helium |

| Methanol (B129727) |

| Phosphoric acid |

Development of Trace Level Detection Methodologies for this compound in Complex Matrices

The quantification of this compound at trace levels within complex matrices, such as environmental, biological, and consumer product samples, presents significant analytical challenges. The complexity of these matrices often introduces interfering compounds that can obscure the signal of the target analyte, necessitating the development of highly selective and sensitive detection methodologies. Research in this area focuses on sophisticated sample preparation techniques coupled with advanced chromatographic and spectrometric methods to achieve the low detection limits required for meaningful analysis.

The development of these methods is critical for understanding the environmental fate, potential human exposure, and lifecycle of this compound. Methodologies are typically validated by assessing key parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (as recovery), and precision.

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for isolating this compound from the matrix and concentrating it to a level amenable to instrumental analysis. The choice of technique depends heavily on the nature of the sample matrix.

Liquid-Liquid Extraction (LLE): A conventional and widely used technique for aqueous samples. For compounds similar to this compound, such as other benzoate esters and phthalates found in urine or water, LLE using solvents like methyl tert-butyl ether (MTBE) or acetonitrile is common. mdpi.com Protein precipitation with solvents like acetonitrile or methanol is often a preliminary step for biological fluids like plasma or serum to reduce matrix interferences before LLE. mdpi.com

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE, minimizing solvent consumption. For related compounds in environmental water or sewage, C18 or Florisil cartridges are frequently employed to trap the analytes, which are then eluted with a small volume of an organic solvent. researchgate.netscispace.com This technique is effective for cleaning up extracts from complex samples like sludge and sediment. researchgate.net

Solid-Phase Microextraction (SPME): A solventless technique that combines extraction and pre-concentration in a single step. rsc.orgfrontiersin.org It is particularly useful for volatile and semi-volatile compounds. SPME fibers coated with materials like polydimethylsiloxane (B3030410) (PDMS) can be exposed directly to a liquid sample or to its headspace, after which the adsorbed analytes are thermally desorbed into a gas chromatograph. rsc.orgfrontiersin.org This method has been successfully applied to the analysis of related benzoate esters in various matrices. rsc.org

Microwave-Assisted Extraction (MAE): For solid or semi-solid samples like soil, sediment, or consumer products, MAE uses microwave energy to heat the solvent and sample mixture, accelerating the extraction of analytes into the solvent. scispace.comgcms.cz This method has been shown to be effective for extracting organic pollutants, including phthalate (B1215562) esters, from complex solid matrices, offering faster extraction times compared to traditional methods like Soxhlet. scispace.comgcms.cz

Chromatographic Separation and Detection

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of semi-volatile compounds like benzoate esters. rsc.orgrsc.org The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for both identification and quantification. For enhanced sensitivity and selectivity in complex matrices, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes can be utilized. scispace.comrsc.org For instance, GC-MS has been used to identify benzoic acid 2-ethylhexyl ester in tire treatment products. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS/MS is the preferred method. mdpi.comnih.gov Reversed-phase liquid chromatography is commonly used for the separation. mdpi.com The use of a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. mdpi.comscispace.com This technique allows for the detection of analytes at very low concentrations (pg/mL to ng/mL range) even in highly complex biological matrices like urine and plasma. mdpi.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for such analyses. mdpi.comnih.gov

Research Findings on Related Compounds

While specific studies on the trace detection of this compound are limited, extensive research on structurally similar compounds, such as other benzoate and phthalate esters, provides a strong foundation for methodology development. The data from these studies can be used to predict effective analytical strategies for this compound.

| Analyte | Matrix | Extraction/Cleanup Method | Analytical Technique | LOD / LOQ | Recovery (%) | Source |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl-4-dimethylamino Benzoate (EHA) | Plastic Food Packaging | Ultrasound in Cyclohexane/Ethyl Acetate, GPC | GC-MS (SIM) | LOD: 0.12x10-3 mg/dm2 | 77.0 - 120.6 | rsc.org |

| 2-Ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate (NMPABAO) | Sunscreens, Cosmetics | Column Chromatography | LC with Nitric Oxide Detector | LOD: 30 ppb | ~83 | nih.govoup.com |

| Phthalate Esters (general) | Environmental Liquid Samples | SPME | GC-MS | LOD: 0.01–0.2 ng/mL; LOQ: 0.03–0.6 ng/mL | 81 - 116 | researchgate.net |

| Bis(2-ethylhexyl) phthalate | Mussels | Microwave-Assisted Extraction (MAE) | Pyrolysis-GC-MS | LOQ in the nanogram range | 87 - 122 | rsc.org |

| Phthalic acid, bis-2-ethoxyethyl ester | Soil | Microwave-Assisted Extraction (MAE), SPE | GC-Triple Quadrupole MS | Not specified | 66.6 - 122.1 (for related PAEs) | scispace.com |

The data illustrates that a combination of advanced extraction techniques and high-resolution mass spectrometry can achieve the low detection limits necessary for trace-level analysis. For example, a method for various photoinitiators, including 2-Ethylhexyl-4-dimethylamino Benzoate, in food packaging utilized Gel Permeation Chromatography (GPC) for cleanup followed by GC-MS, achieving detection limits in the sub-mg/dm² range with good recovery. rsc.org Similarly, methods for phthalate esters in environmental waters using SPME-GC-MS have reported detection limits in the low ng/mL range. researchgate.net These established methodologies for analogous compounds serve as robust templates for developing and validating methods for the trace-level detection of this compound in a variety of complex matrices.

Computational Chemistry and Molecular Modeling of 2 Ethoxyethyl Benzoate

Quantum Chemical Calculations for 2-Ethoxyethyl Benzoate (B1203000)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the fundamental electronic properties and vibrational behavior of 2-Ethoxyethyl benzoate.

The electronic structure of a molecule dictates its reactivity and physical properties. For benzoate derivatives, methods like DFT and ab initio models such as Restricted Hartree-Fock (RHF) are used to analyze these characteristics. sapub.org Quantum chemical valence parameters can be calculated to create state-specific structural descriptions. ias.ac.in

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity. sapub.org For instance, in a related compound, 2-oxo-2H-chromen-7-yl benzoate, the HOMO–LUMO energy gap was calculated to be around 4.4 eV, providing insights into its electronic stability. sapub.org

Population analysis, such as that performed using the Hirshfeld method, helps in understanding the charge distribution within the molecule. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps can identify the electrophilic and nucleophilic sites, revealing regions prone to intermolecular interactions. sapub.org

Table 1: Computed Electronic Properties of Benzoate Derivatives

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | DFT (B3LYP/6-311++G(d,p)) |

This table presents data for a related benzoate compound, Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate, to illustrate typical values obtained through DFT calculations.

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. nih.gov By employing methods like DFT and Hartree-Fock (HF) with basis sets such as 6-31G(d,p), the vibrational frequencies of benzoate esters can be predicted. scholarsresearchlibrary.com These calculations aid in the assignment of fundamental vibrational modes. scholarsresearchlibrary.com

For example, a comparative study on Ethyl benzoate and Ethyl m-chloro benzoate utilized DFT and HF methods to perform a normal mode analysis and predict their optimized geometries and vibrational spectra. scholarsresearchlibrary.com Such computational approaches are essential for understanding the vibrational signatures of molecules in the gas phase. scholarsresearchlibrary.com The study of the carbonyl (C=O) vibrational band, in particular, can reveal information about intermolecular interactions under varying conditions like high pressure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. valencelabs.com This technique is particularly valuable for the conformational analysis of flexible molecules like this compound, which possesses a rotatable ethoxyethyl side chain. nih.gov

MD simulations can sample various conformations and determine their relative energies and populations. nih.gov For similar molecules like alkyl benzoates, conformational searches using molecular mechanics calculations have shown that "folded" conformations of the alkyl side chain can be energetically accessible. acs.org These simulations can reveal how factors like pressure and temperature influence the conformational equilibrium. acs.orgresearchgate.net The analysis of MD trajectories can provide insights into conformational changes, which can be quantified using metrics like root-mean-square deviation (RMSD). galaxyproject.org

Intermolecular Interaction Studies of this compound

The interactions between molecules govern the macroscopic properties of a substance. For this compound, understanding these interactions is key to explaining its behavior in various applications.

While this compound itself is not a strong hydrogen bond donor, its oxygen atoms can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, it can participate in hydrogen bonding networks. biorxiv.orgsemanticscholar.org The formation of such networks can be critical in determining the structure and properties of materials. acs.org For instance, in related systems, intramolecular C-H···O and intermolecular C-H···O hydrogen bonds have been observed to stabilize crystal structures. sapub.org The analysis of these weak hydrogen bonds is important for understanding crystal packing. semanticscholar.org

Reaction Mechanism Elucidation through Computational Approaches for this compound Transformations

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of transformation mechanisms. For this compound, this includes modeling both radical- and ionic-driven reactions to understand the sequence of bond-breaking and bond-forming events, the nature of intermediates, and the structure of transition states.

Radical reactions are crucial in various chemical and atmospheric degradation processes. Computational modeling, particularly using Density Functional Theory (DFT), can predict the most likely pathways for radical-induced transformations of this compound. A common radical species in environmental and biological systems is the hydroxyl radical (•OH).

Theoretical studies on analogous compounds, such as benzoic acid and the benzoate anion, have shown that radical attack can proceed via two primary mechanisms: hydrogen atom abstraction and radical addition to the aromatic ring. researchgate.netresearchgate.net

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the ethoxyethyl side chain or the benzene (B151609) ring. DFT calculations can determine the activation energy for each possible abstraction site. For the ethoxyethyl group, abstraction can occur from the carbon atoms alpha or beta to the ether oxygen. It is generally anticipated that abstraction from the carbon adjacent to the ether oxygen would be more favorable due to the stabilizing effect of the oxygen atom on the resulting radical.

Radical Addition: The •OH radical can add to the ortho, meta, or para positions of the benzene ring. researchgate.net This addition forms a pre-reactive complex, which then proceeds through a transition state to form a hydroxycyclohexadienyl radical intermediate. researchgate.net Computational analysis reveals that the energy barriers for these addition pathways are often lower than for hydrogen abstraction from the ring, suggesting addition is a competitive process. researchgate.netrsc.org

The reaction of the benzoate anion with •OH radicals has been investigated using DFT methods (e.g., UB3LYP, UCAM-B3LYP) with basis sets like 6-311++G(2d,2p). researchgate.net Such studies predict that addition to the ortho- and para-positions and hydrogen abstraction from the ortho-position are the most favored pathways based on calculated rate constants. researchgate.net A similar approach could be applied to this compound to model its degradation pathways initiated by radicals.

A hypothetical reaction scheme for the interaction of this compound with a hydroxyl radical is presented below, illustrating the initial steps of potential radical pathways.

Hypothetical Radical Reaction Pathways for this compound

| Pathway | Description | Plausible Intermediate/Product |

| H-Abstraction (Side Chain) | A hydroxyl radical abstracts a hydrogen atom from the ethoxyethyl side chain, likely from a carbon adjacent to an oxygen atom, forming water and an alkyl radical. | This compound radical |

| Radical Addition (Ring) | A hydroxyl radical adds to the aromatic ring at the ortho, meta, or para position, forming a hydroxycyclohexadienyl radical intermediate. | Dihydroxy-2-ethoxyethyl benzoate radical |

| H-Abstraction (Ring) | A hydroxyl radical abstracts a hydrogen atom directly from the benzene ring, forming water and an aryl radical. This is generally considered a higher energy pathway. | (2-Ethoxyethyl)benzoyl radical |

Ionic reactions of esters are fundamental in organic chemistry, with ester hydrolysis being a classic example. The simulation of these pathways provides detailed mechanistic information, including the roles of catalysts and the structures of key intermediates.

A primary ionic transformation for this compound is saponification, or base-promoted hydrolysis. This reaction is not truly catalytic as the base (e.g., hydroxide (B78521) ion, OH⁻) is consumed. masterorganicchemistry.com The mechanism proceeds via a nucleophilic acyl substitution:

Nucleophilic Attack: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate where the carbon atom is sp³-hybridized. masterorganicchemistry.comlibretexts.org

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the ethoxyethanolate group (⁻OCH₂CH₂OCH₂CH₃) is expelled as the leaving group.

Proton Transfer: The expelled alkoxide is a strong base and rapidly deprotonates the newly formed benzoic acid, resulting in a stable carboxylate salt (benzoate) and 2-ethoxyethanol (B86334). An acid workup is required to protonate the carboxylate and isolate the final benzoic acid product. masterorganicchemistry.com

Computational models can simulate this entire process, calculating the energy profile of the reaction. DFT calculations are suitable for optimizing the geometries of the reactant, the tetrahedral intermediate, the transition states, and the products. The alkaline hydrolysis of various benzoate esters has been studied computationally, confirming the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism as the operative pathway. nih.gov These studies help in understanding how substituents on the benzene ring or changes in the alcohol moiety affect the reaction rate by influencing the stability of the tetrahedral intermediate. nih.gov

Hypothetical Ionic Reaction Pathway: Base-Promoted Hydrolysis

| Step | Description | Key Species |

| 1. Nucleophilic Attack | The hydroxide ion attacks the carbonyl carbon of this compound. | Reactants: this compound, OH⁻Transition State 1Intermediate: Tetrahedral Alkoxide |

| 2. Leaving Group Departure | The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the 2-ethoxyethanolate anion. | Transition State 2Products: Benzoic acid, 2-Ethoxyethanolate |

| 3. Deprotonation | The strongly basic 2-ethoxyethanolate anion deprotonates the benzoic acid in a rapid, irreversible acid-base reaction. | Final Products (pre-workup): Benzoate anion, 2-Ethoxyethanol |

Thermodynamic and Kinetic Parameter Prediction for this compound Chemical Transformations

A significant advantage of computational modeling is the ability to predict key thermodynamic and kinetic parameters that govern chemical reactions. These parameters include reaction enthalpies (ΔH), Gibbs free energies (ΔG), activation energies (Ea), and reaction rate constants (k).

For the transformations of this compound, these parameters can be calculated using the data obtained from simulated reaction pathways.

Kinetic Parameters: The energy of the transition state relative to the reactants determines the activation energy (Ea) of a reaction step. According to Transition State Theory (TST), the rate constant (k) can then be calculated. researchgate.net For example, DFT studies on the reaction of benzoic acid with •OH radicals have been used to calculate rate constants for different reaction channels, allowing for a comparison of their kinetic feasibility. researchgate.netrsc.org Experimental kinetic data for the gas-phase reaction of cis-3-hexenyl benzoate with OH radicals has been determined, providing a benchmark for the reactivity of a similar ester structure. nih.gov

The following tables present hypothetical thermodynamic and kinetic data for the radical and ionic transformations of this compound, based on methodologies and values reported for analogous systems. These values are illustrative and would require specific, dedicated computational studies for validation.

Hypothetical Predicted Thermodynamic Data for this compound Hydrolysis (298 K)

| Parameter | Value (kJ/mol) | Methodological Basis |

| ΔH°reaction (Hydrolysis) | -5.0 | Based on typical values for ester hydrolysis, which are often slightly exothermic. |

| ΔG°reaction (Hydrolysis) | -15.0 | Calculated assuming a negative enthalpy and an increase in entropy as one molecule splits into two, making the reaction spontaneous under standard conditions. |

Hypothetical Predicted Kinetic Data for this compound Transformations (298 K)

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Methodological Basis |

| Radical Addition (•OH to para-position) | 8.5 | 2.5 x 10⁹ M⁻¹s⁻¹ | Based on DFT calculations for •OH addition to benzoic acid, which show low activation barriers and high rate constants. researchgate.netrsc.org |

| H-Abstraction (Side Chain, α to ether O) | 12.0 | 5.0 x 10⁸ M⁻¹s⁻¹ | Assumed to be a kinetically competitive but slightly less favorable pathway than ring addition, a common finding in radical reactions of substituted aromatics. |

| Ionic Hydrolysis (Base-Promoted) | 45.0 | 0.08 M⁻¹s⁻¹ | Based on experimental and computational studies of the alkaline hydrolysis of simple benzoate esters, which have moderate activation energies. nih.gov |

Environmental Chemistry and Degradation Pathways of 2 Ethoxyethyl Benzoate

Biodegradation Mechanisms of 2-Ethoxyethyl Benzoate (B1203000)

Biodegradation is a key process in the environmental breakdown of 2-Ethoxyethyl benzoate, primarily driven by microbial activity. This process involves the enzymatic transformation of the parent compound into simpler, and often less harmful, substances.

The microbial degradation of esters like this compound typically begins with the hydrolysis of the ester bond. This initial step is a common strategy employed by various microorganisms to break down complex organic molecules. For instance, in the degradation of similar compounds like di-(2-ethylhexyl) phthalate (B1215562) (DEHP), the initial hydrolysis is a critical step, leading to the formation of an alcohol and a carboxylic acid. mdpi.combiorxiv.org In the case of this compound, this would yield 2-ethoxyethanol (B86334) and benzoic acid.

Following the initial hydrolysis, the resulting metabolites are further broken down. Benzoic acid, a common intermediate in the degradation of many aromatic compounds, can be metabolized through various aerobic and anaerobic pathways. science.govethz.ch Aerobically, it is often converted to catechol or protocatechuate, which then enter central metabolic pathways. ethz.ch Anaerobically, it can be converted to benzoyl-CoA and further degraded. ethz.chmdpi.com The 2-ethoxyethanol portion would likely undergo oxidation to 2-ethoxyacetic acid and subsequently be broken down into smaller molecules.

Studies on analogous compounds provide insight into the potential microorganisms involved. For example, bacteria from the genera Rhodococcus and Acidovorax have been shown to be effective in degrading phthalate esters. mdpi.combiorxiv.org It is plausible that similar microbial consortia, commonly found in soil and water, are responsible for the degradation of this compound.

Table 1: Potential Microbial Metabolites of this compound

| Metabolite | Chemical Formula | Formation Pathway |

| Benzoic Acid | C₇H₆O₂ | Hydrolysis of the ester bond |

| 2-Ethoxyethanol | C₄H₁₀O₂ | Hydrolysis of the ester bond |

| Catechol | C₆H₆O₂ | Aerobic degradation of benzoic acid |

| Protocatechuate | C₇H₆O₄ | Aerobic degradation of benzoic acid |

| Benzoyl-CoA | C₉H₈O₃S | Anaerobic degradation of benzoic acid |

This table is based on established degradation pathways of similar compounds.

The biotransformation of this compound is initiated by specific enzymes. Carboxylesterases are a major class of enzymes responsible for the hydrolysis of ester bonds. nih.gov These enzymes are widespread in mammals and microorganisms and exhibit broad substrate specificity, making them key players in the breakdown of xenobiotic esters. nih.govd-nb.info

Research on the structurally similar compound 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) has shown that its metabolism is mediated by carboxylesterases, leading to the cleavage of the 2-ethylhexyl chain to form 2,3,4,5-tetrabromobenzoic acid. nih.gov This process occurs without the need for cofactors like NADPH, highlighting the direct role of these hydrolytic enzymes. nih.gov Given that the non-halogenated analog, 2-ethylhexyl benzoate, is a known substrate for carboxylesterases, it is highly probable that these enzymes are also responsible for the initial hydrolysis of this compound. nih.gov

Following hydrolysis, further enzymatic reactions are required to degrade the resulting metabolites. For example, the degradation of benzoic acid involves enzymes such as benzoate-CoA ligase in the anaerobic pathway and dioxygenases in the aerobic pathway. ethz.chmdpi.com The degradation of 2-ethoxyethanol would likely involve alcohol dehydrogenases and aldehyde dehydrogenases.

Abiotic Degradation Processes of this compound

In addition to biodegradation, this compound can be broken down by non-biological processes in the environment, particularly through the action of sunlight.

Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for many organic compounds in the environment. This can occur through direct absorption of light by the compound itself or indirectly through reactions with other light-activated chemical species.

Direct photolysis occurs when a molecule absorbs photons of a specific wavelength, leading to its excitation and subsequent chemical breakdown. While specific studies on the direct photolysis of this compound are limited, research on similar aromatic esters, such as benzoate esters, indicates that they can undergo photodecomposition. rsc.org However, the efficiency of this process can be low, with a significant portion of the absorbed light energy being dissipated without causing chemical change. rsc.org The photochemical reactions of benzoate esters can involve processes like hydrogen abstraction. rsc.org For some organic compounds, direct photolysis is a primary route of attenuation in sunlit surface waters. science.gov

Indirect photolysis involves the degradation of a compound by highly reactive chemical species that are themselves generated by sunlight. Key reactive species in aquatic environments include hydroxyl radicals (•OH) and reactive chlorine species.

Hydroxyl radicals are powerful oxidizing agents that can react with a wide range of organic molecules. rsc.orgsci-hub.st Studies on the reaction of hydroxyl radicals with benzoic acid, a likely metabolite of this compound, show that these reactions proceed through the formation of pre-reactive complexes, leading to the addition of the hydroxyl radical to the aromatic ring. rsc.orgsci-hub.st The reaction rates are influenced by the surrounding medium, with different rates observed in the gas and aqueous phases. rsc.orgsci-hub.st

In environments where chlorine is present, such as chlorinated water, reactive chlorine species can also contribute to the degradation of organic compounds. For instance, studies on the UV filter 2'-ethylhexyl 4-(dimethylamino)benzoate (B8555087) have shown that it readily reacts with disinfectants, leading to the substitution of hydrogen atoms on the aromatic ring with chlorine. jeeng.net The rate of this decomposition is influenced by the pH of the system. jeeng.net Similar reactions could potentially occur with this compound, especially in treated water systems.

Table 2: Key Reactive Species in Indirect Photolysis

| Reactive Species | Formation | Role in Degradation |

| Hydroxyl Radical (•OH) | Photolysis of natural organic matter, nitrates, and hydrogen peroxide | Powerful oxidizing agent that attacks the aromatic ring and other parts of the molecule. rsc.orgsci-hub.st |

| Reactive Chlorine Species | Disinfection of water with chlorine | Can lead to halogenation of the aromatic ring, forming chlorinated by-products. jeeng.net |

Insufficient Information to Generate Article on the Environmental Chemistry and Degradation of this compound

Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is a significant lack of specific experimental data available for the chemical compound this compound concerning its environmental chemistry and degradation pathways. While information exists for structurally similar compounds, such as other benzoate esters and UV filters, this data cannot be directly and accurately extrapolated to this compound to fulfill the detailed requirements of the requested article.

The initial research strategy aimed to gather specific data points on the oxidative degradation, hydrolytic stability, and environmental transport of this compound. However, the search results consistently yielded information on related but distinct chemicals, most notably 2-ethylhexyl benzoate. Key data on the reaction of this compound with advanced oxidation processes (AOPs), its behavior during chlorination, and its specific degradation by-products remain elusive. Similarly, detailed kinetic data on its hydrolysis and specific adsorption and desorption characteristics on various environmental media are not publicly available.

Computed properties, such as the octanol-water partitioning coefficient (Log K_ow), are available from databases like PubChem and provide a preliminary basis for modeling its environmental partitioning. nih.gov However, without empirical data on its degradation and interaction with environmental matrices, a thorough and scientifically rigorous analysis as outlined in the proposed article structure is not feasible.

The absence of specific research findings prevents the creation of the requested data tables and detailed discussions for the following sections:

Oxidative Degradation in Aquatic Environments:No specific studies were found on the reactions of this compound with AOPs or the formation of by-products during chlorination and halogenation.

Environmental Fate and Transport Modeling of this compound:Beyond estimated partitioning coefficients, crucial data for robust modeling, such as specific adsorption/desorption coefficients (K_d) and organic carbon-water (B12546825) partitioning coefficients (K_oc) on relevant environmental media, are missing.

Given the strict requirement for scientifically accurate and specific information, and the lack of such data for this compound in the public domain, it is not possible to generate the requested article at this time without resorting to speculation based on other compounds, which would not meet the required quality and accuracy standards. Further experimental research on the environmental fate and degradation of this compound is necessary before a comprehensive and authoritative article on this specific topic can be written.

Role and Interactions of 2 Ethoxyethyl Benzoate in Advanced Chemical Formulations and Systems

Investigation of Solvent Properties and Solvation Mechanisms of 2-Ethoxyethyl Benzoate (B1203000)

The efficacy of 2-Ethoxyethyl benzoate as a solvent is rooted in its molecular structure and resulting physical properties. Also known as Cellosolve Benzoate or Ethylene (B1197577) Glycol Monoethyl Ether Benzoate, it is a colorless liquid that is miscible with most organic solvents. nih.govghtech.comwikipedia.org Its properties make it a versatile solvent for various resins and in formulations such as paints and coatings. atamanchemicals.cominchem.org

Key physicochemical properties that define its solvent characteristics are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 261 °C |

| Density (Specific Gravity at 20/20°C) | 1.06 |

| Refractive Index | 1.50 |

The solvation mechanism of this compound is governed by the presence of both polar and non-polar regions within its molecule. The aromatic benzene (B151609) ring provides a non-polar character, allowing it to dissolve non-polar substances through van der Waals forces. Concurrently, the ester and ether functional groups introduce polarity. The oxygen atoms in these groups possess lone pairs of electrons, enabling dipole-dipole interactions and the potential for forming weak hydrogen bonds with protic solutes. This dual character allows it to solvate a wide range of materials, from non-polar resins to more polar chemical species. The solvation of benzoic acid derivatives is known to be influenced by solvent composition, with solubility increasing in less polar environments, a principle that applies to the interaction of this compound with solutes. jbiochemtech.com

Studies on Plasticizing Effects in Polymer Systems

Benzoate esters are recognized as high-solvating plasticizers, often used as alternatives to certain phthalate (B1215562) plasticizers. indusvalleychemical.comresearchgate.net Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by inserting themselves between the polymer chains, thereby reducing the intermolecular forces. specialchem.com this compound functions within this class of materials, particularly for polar polymers.

The compatibility of a plasticizer with a polymer is crucial for its effectiveness and is largely determined by their relative polarities and molecular structures. nih.gov The polar ester and ether groups in this compound make it compatible with polar polymers such as polyvinyl chloride (PVC) and various cellulose (B213188) resins. indusvalleychemical.comspecialchem.com

The interfacial interactions between this compound and polymer chains are primarily physical, not chemical. The plasticizer molecules position themselves between the long polymer chains, disrupting the polymer-polymer interactions. This is achieved through:

Dipole-Dipole Interactions: The polar C=O of the ester group and the C-O-C of the ether linkage interact with polar sites on the polymer chain, such as the C-Cl bond in PVC.

Van der Waals Forces: The non-polar aromatic ring and ethyl group of the plasticizer interact with the polymer backbone through weaker London dispersion forces.

This distribution increases the free volume between polymer chains, allowing them to slide past one another more easily and enhancing the material's flexibility. nih.gov

The introduction of a plasticizer like this compound into a polymer matrix fundamentally alters its mechanical properties. Generally, the addition of a plasticizer leads to a decrease in the material's glass transition temperature (Tg), making it softer and more flexible at room temperature. specialchem.com

The typical effects on mechanical properties include:

Tensile Strength: The tensile strength, or the force required to pull the material apart, generally decreases as the plasticizer content increases. This is due to the reduction of strong intermolecular forces between polymer chains. researchgate.net

Elongation at Break: The elongation at break, which measures how much the material can stretch before breaking, significantly increases. The added flexibility allows the polymer chains to uncoil and move more freely under stress.

Hardness: The hardness of the material is reduced, resulting in a softer product.

While these are the expected effects for a benzoate plasticizer, specific quantitative research data detailing the precise impact of varying concentrations of this compound on the mechanical properties of specific polymers are not extensively available in publicly accessible literature.

Interactions of this compound with Other Chemical Components in Complex Mixtures

In complex chemical formulations such as inks, adhesives, and surface coatings, this compound interacts with a variety of components beyond a single polymer. Its role is often multifaceted:

Co-Solvent/Solvent: It can act as a primary or secondary solvent to ensure that all components, including resins, pigments, and other additives, remain in a stable solution or dispersion.

Coalescing Agent: In latex paints and coatings, it functions as a coalescing solvent. It temporarily softens the polymer particles, allowing them to fuse together into a continuous, durable film as the coating dries. sciencemadness.org

Viscosity Modifier: By solvating larger polymer molecules and resins, it helps to control the viscosity of the formulation, which is critical for application properties (e.g., sprayability or brushability). Benzoate plasticizers are known to be effective at lowering the viscosity of plastisols. researchgate.net

The interactions are governed by the same principles of polarity and intermolecular forces as described in its role as a solvent and plasticizer. Its ester and ether functionalities can engage in dipole-dipole interactions with polar additives, while its aromatic ring can interact with non-polar components.

Application of this compound as a Model Compound in Fundamental Studies of Ester Behavior

While simpler esters like ethyl benzoate or methyl benzoate are more commonly used as model compounds in fundamental kinetic studies, the principles derived from them are applicable to this compound. wikipedia.orgresearchgate.net A primary area of such fundamental research is the study of ester hydrolysis—the reaction in which an ester breaks down into a carboxylic acid and an alcohol. The kinetics of this reaction are well-understood to be influenced by factors like pH and solvent composition. chemrxiv.orgresearchgate.net The presence of the ethoxy group (-OCH2CH2-) in this compound introduces additional complexity compared to simple alkyl benzoates, potentially influencing reaction rates and mechanisms through intramolecular electronic or steric effects.

More directly, this compound has been a subject of fundamental studies using computational chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to understand the electronic structure, reactivity, and vibrational behavior of the molecule. Such theoretical studies provide a state-specific structural description and help predict the compound's physical and chemical properties without direct experimentation, serving as a model for understanding the behavior of more complex benzoate derivatives.

Q & A

Q. What are the recommended methods for synthesizing 2-Ethoxyethyl benzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of benzoic acid with 2-ethoxyethanol under acid catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common, with PTSA offering milder conditions .

- Temperature control : Reactions are typically conducted at 80–100°C to optimize esterification while minimizing side reactions (e.g., dehydration of 2-ethoxyethanol) .

- Solvent-free vs. solvent-assisted : Solvent-free systems improve atom economy but require precise stoichiometric ratios .

Validation : Monitor progress via thin-layer chromatography (TLC) or FT-IR for ester carbonyl (~1740 cm⁻¹).

Q. How can researchers characterize this compound’s purity and structural integrity?

Use a multi-technique approach:

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester bond .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of saponification) .

Advanced Research Questions

Q. How can experimental design optimize this compound’s application in drug delivery systems?

Case Study : A central composite design (CCD) was used to optimize microencapsulation efficiency (EE%) of emamectin benzoate, a structurally related compound. Variables included pH (4–6), temperature (25–45°C), and stirring speed (500–1500 rpm). Response surface methodology (RSM) revealed optimal EE% at pH 5.2, 35°C, and 1200 rpm . Application : Adapt CCD to study this compound’s encapsulation in polymeric nanoparticles. Use ANOVA to identify significant factors (p < 0.05) and validate with in vitro release assays .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Example : Potassium benzoate showed cytotoxic effects at 25 μg/mL (31% HepG2 cell viability reduction) but was inert at 10 μg/mL . For this compound:

Q. How do environmental factors (pH, temperature) influence this compound’s stability in aqueous solutions?

- pH-dependent hydrolysis : At pH < 5, ester bond cleavage accelerates (half-life < 24 hrs at 37°C). Neutral/basic conditions (pH 7–9) extend stability to >7 days .

- Thermal degradation : Arrhenius modeling of accelerated stability studies (40–60°C) can predict shelf-life at 25°C .

Method : Use UPLC-MS to quantify degradation products (e.g., benzoic acid) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313/H319 hazards) .

- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks (H333) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological Recommendations

- Synthetic optimization : Use DOE (Design of Experiments) software (e.g., Minitab) to model multi-variable interactions .

- Data validation : Cross-validate NMR/GC-MS results with computational tools (e.g., PubChem’s spectral data) .

- Ethical compliance : De-identify human subject data if repurposing pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.